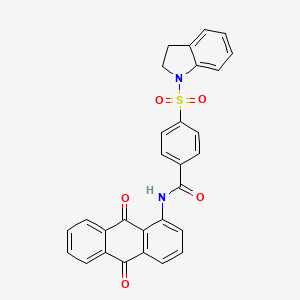

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of anthracene, indoline, and benzamide moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions using reagents like potassium permanganate or chromium trioxide can yield 9,10-dioxo-9,10-dihydroanthracene.

Synthesis of the Indoline Derivative: Indoline can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine to form indolin-1-ylsulfonyl derivatives.

Coupling Reaction: The final step involves coupling the anthracene derivative with the indoline sulfonyl derivative using amide bond formation techniques. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Automation: Utilizing automated synthesis equipment to scale up production while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl groups.

Substitution: The benzamide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield hydroxy derivatives, while substitution reactions could introduce various functional groups onto the benzamide or sulfonyl moieties.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving 1-aminoanthraquinone and an appropriate sulfonylbenzamide under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) are crucial for confirming the structure and purity of the synthesized compound .

Medicinal Chemistry Applications

2.1 Anticancer Activity

One of the most prominent applications of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

2.2 Antimicrobial Properties

Research has shown that anthraquinone derivatives possess antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

3.1 Dye and Pigment Production

This compound can be utilized in the synthesis of dyes due to its chromophoric properties. Anthraquinone derivatives are known for their vibrant colors and stability, which makes them suitable for use in textiles and coatings .

3.2 Photovoltaic Applications

The compound's electronic properties may also allow it to function as a material in organic photovoltaic cells. Its ability to absorb light efficiently can contribute to improved energy conversion rates in solar cells .

Environmental Applications

4.1 Environmental Remediation

Anthraquinone-based compounds have been investigated for their ability to degrade pollutants in water systems. Their chemical structure allows them to interact with various contaminants, potentially aiding in remediation efforts for polluted environments.

Case Studies

Mécanisme D'action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. For instance:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Signal transduction pathways, metabolic pathways.

The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: Lacks the indoline sulfonyl group, which might reduce its biological activity.

4-(indolin-1-ylsulfonyl)benzamide: Lacks the anthracene moiety, which could affect its chemical reactivity and interaction with molecular targets.

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, synthesis methods, and potential applications.

Chemical Structure and Synthesis

The compound can be described by its molecular formula C23H18N2O4S and features a complex structure that includes an anthraquinone moiety. The synthesis typically involves the reaction of 4-(indolin-1-ylsulfonyl)aniline with 9,10-dioxoanthracene derivatives under specific conditions to yield the desired product.

Synthesis Methodology

-

Reagents :

- 4-(indolin-1-ylsulfonyl)aniline

- 9,10-dioxoanthracene derivative

- Coupling agents (e.g., DCC)

-

Procedure :

- The reaction is conducted in an inert atmosphere using solvents such as dichloromethane.

- The mixture is stirred at controlled temperatures to facilitate the formation of the amide bond.

-

Characterization :

- The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H18N2O4S |

| Molecular Weight | 418.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that compounds related to anthraquinones exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth through various mechanisms:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Anthraquinone Derivatives :

- Indolin-based Compounds :

- Synergistic Effects :

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N2O5S/c32-27-21-7-2-3-8-22(21)28(33)26-23(27)9-5-10-24(26)30-29(34)19-12-14-20(15-13-19)37(35,36)31-17-16-18-6-1-4-11-25(18)31/h1-15H,16-17H2,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBSSQMCKPXWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.